H-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLN-VAL-HIS-HIS-GLN-LYS-OH
H-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLN-VAL-HIS-HIS-GLN-LYS-OH
Brand Name:
Vulcanchem
CAS No.:
133605-53-5
VCID:
VC0137572
InChI:
InChI=1S/C84H120N28O27/c1-41(2)68(82(137)110-59(30-47-35-93-40-98-47)80(135)108-57(28-45-33-91-38-96-45)78(133)103-51(18-21-62(87)115)73(128)105-54(83(138)139)12-7-8-24-85)112-75(130)52(19-22-63(88)116)104-76(131)55(27-44-14-16-48(114)17-15-44)100-64(117)36-95-71(126)61(37-113)111-81(136)60(32-67(122)123)109-79(134)58(29-46-34-92-39-97-46)107-72(127)50(13-9-25-94-84(89)90)102-77(132)56(26-43-10-5-4-6-11-43)106-74(129)53(20-23-65(118)119)101-69(124)42(3)99-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,113-114H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,115)(H2,88,116)(H,91,96)(H,92,97)(H,93,98)(H,95,126)(H,99,125)(H,100,117)(H,101,124)(H,102,132)(H,103,133)(H,104,131)(H,105,128)(H,106,129)(H,107,127)(H,108,135)(H,109,134)(H,110,137)(H,111,136)(H,112,130)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,89,90,94)/t42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Molecular Formula:
C84H120N28O27
Molecular Weight:
1954.053
H-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLN-VAL-HIS-HIS-GLN-LYS-OH
CAS No.: 133605-53-5
Main Products
VCID: VC0137572
Molecular Formula: C84H120N28O27
Molecular Weight: 1954.053
CAS No. | 133605-53-5 |
---|---|
Product Name | H-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLN-VAL-HIS-HIS-GLN-LYS-OH |
Molecular Formula | C84H120N28O27 |
Molecular Weight | 1954.053 |
IUPAC Name | (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C84H120N28O27/c1-41(2)68(82(137)110-59(30-47-35-93-40-98-47)80(135)108-57(28-45-33-91-38-96-45)78(133)103-51(18-21-62(87)115)73(128)105-54(83(138)139)12-7-8-24-85)112-75(130)52(19-22-63(88)116)104-76(131)55(27-44-14-16-48(114)17-15-44)100-64(117)36-95-71(126)61(37-113)111-81(136)60(32-67(122)123)109-79(134)58(29-46-34-92-39-97-46)107-72(127)50(13-9-25-94-84(89)90)102-77(132)56(26-43-10-5-4-6-11-43)106-74(129)53(20-23-65(118)119)101-69(124)42(3)99-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,113-114H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,115)(H2,88,116)(H,91,96)(H,92,97)(H,93,98)(H,95,126)(H,99,125)(H,100,117)(H,101,124)(H,102,132)(H,103,133)(H,104,131)(H,105,128)(H,106,129)(H,107,127)(H,108,135)(H,109,134)(H,110,137)(H,111,136)(H,112,130)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,89,90,94)/t42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1 |
Standard InChIKey | BAJSMSBUNHRDLE-GXMMQULOSA-N |
SMILES | CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
PubChem Compound | 71308456 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume